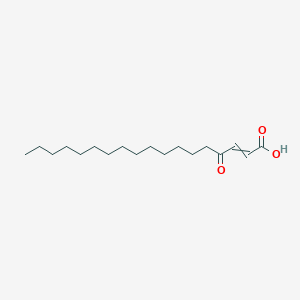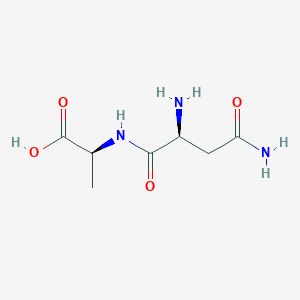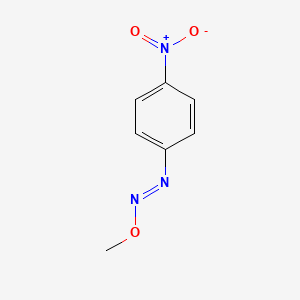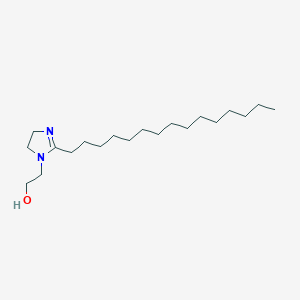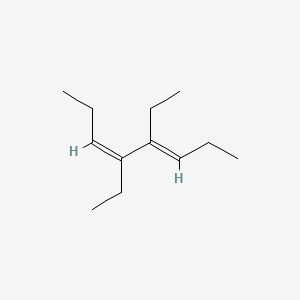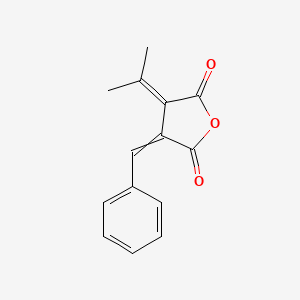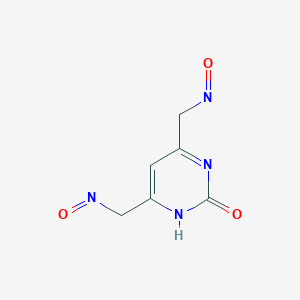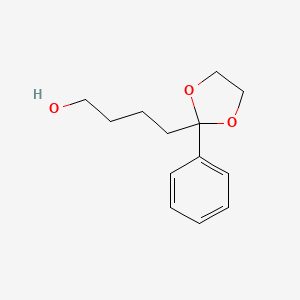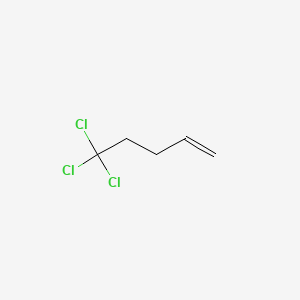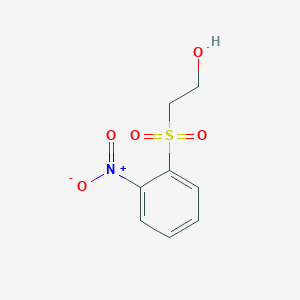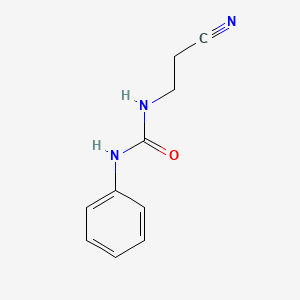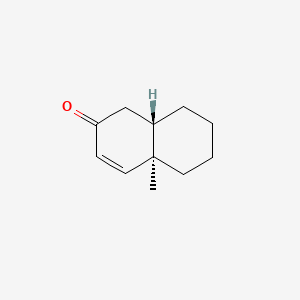
(4aR,8aS)-4a-Methyl-4a,5,6,7,8,8a-hexahydronaphthalen-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4aR,8aS)-4a-Methyl-4a,5,6,7,8,8a-hexahydronaphthalen-2(1H)-one is a complex organic compound with a unique structure It is a derivative of naphthalene, characterized by the presence of a hexahydro ring system and a methyl group at the 4a position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4aR,8aS)-4a-Methyl-4a,5,6,7,8,8a-hexahydronaphthalen-2(1H)-one typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the Diels-Alder reaction, where a diene and a dienophile react under specific conditions to form the desired product. The reaction is often carried out in the presence of a chiral oxazaborolidinium cation, which helps in achieving high enantioselectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(4aR,8aS)-4a-Methyl-4a,5,6,7,8,8a-hexahydronaphthalen-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can convert carbonyl groups to alcohols or other reduced forms.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce alcohols.
科学的研究の応用
(4aR,8aS)-4a-Methyl-4a,5,6,7,8,8a-hexahydronaphthalen-2(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the production of fragrances and other specialty chemicals
作用機序
The mechanism of action of (4aR,8aS)-4a-Methyl-4a,5,6,7,8,8a-hexahydronaphthalen-2(1H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
(1S,4aR,8aS)-1-Isopropyl-7-Methyl-4-Methylene-1,2,3,4,4a,5,6,8a-Octahydronaphthalene: This compound has a similar structure but with different substituents.
γ-Muurolene: Another similar compound with a different arrangement of functional groups.
Uniqueness
(4aR,8aS)-4a-Methyl-4a,5,6,7,8,8a-hexahydronaphthalen-2(1H)-one is unique due to its specific stereochemistry and the presence of a methyl group at the 4a position
特性
CAS番号 |
22844-34-4 |
|---|---|
分子式 |
C11H16O |
分子量 |
164.24 g/mol |
IUPAC名 |
(4aR,8aS)-4a-methyl-1,5,6,7,8,8a-hexahydronaphthalen-2-one |
InChI |
InChI=1S/C11H16O/c1-11-6-3-2-4-9(11)8-10(12)5-7-11/h5,7,9H,2-4,6,8H2,1H3/t9-,11-/m0/s1 |
InChIキー |
DSFKRIMLDLUFOE-ONGXEEELSA-N |
異性体SMILES |
C[C@@]12CCCC[C@H]1CC(=O)C=C2 |
正規SMILES |
CC12CCCCC1CC(=O)C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


